
Tetrakis(acetonitrile)palladium(II) Ditriflate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(acetonitrile)palladium(II) Ditriflate acts as a precursor for the synthesis of dendritic SCS-pincer palladium complexes, palladium complexes of click ligands, and dipalladium catalysts for use in Heck cross-coupling, Suzuki cross-coupling, and aldehyde olefination .
Synthesis Analysis
This compound is a stronger Lewis acid . It participates in the preparation of 2:1 complex [Pd (1,2-bis (2′-pyridylethynyl)benzene) 2 ] (BF 4] 2, by Sonogashira cross-coupling reaction .Molecular Structure Analysis
The molecular formula of this compound is C10H12F6N4O6PdS2 . The molecular weight is 568.76 .Chemical Reactions Analysis
This compound plays a role as the metal source due to weakly coordinated acetonitrile ligands . It is a precursor for the synthesis of dendritic SCS-pincer palladium complexes, palladium complexes of click ligands, and dipalladium catalysts for use in Heck cross-coupling, Suzuki cross-coupling, and aldehyde olefination .Physical And Chemical Properties Analysis
This compound is a solid . It has a melting point of 230 °C (dec.) (lit.) .Applications De Recherche Scientifique
Energy Storage and Release : Tetrakis(acetonitrile)palladium(II) Ditriflate is used in the activation of thermal ring-closure reactions in vinylheptafulvene-based solar heat batteries. This process enables the release of stored energy upon request, highlighting its potential in energy storage applications (Cacciarini et al., 2017).
Supramolecular Chemistry : This compound plays a role in the self-assembly of supramolecular cages. It has been used to facilitate the rapid assembly of a [Pd2L4] 20+ cage, a complex structure in the field of supramolecular chemistry (Shen et al., 2017).
Organic Synthesis : In organic synthesis, this compound is utilized in the palladium-catalyzed cyanation of aryldiazonium tetrafluoroborate, using acetonitrile as a non-metallic cyanide source. This process is significant for its elimination of the need for highly toxic metallic cyanides (Xu et al., 2015).
Catalysis : It is used as a catalyst in various reactions, including the addition of hexaalkylditins to alkynes and the dehydrogenative double silylation of acetylenes, demonstrating its utility in catalytic processes (Mitchell et al., 1986).
Molecular and Crystal Structure Studies : Research has also focused on understanding the molecular and crystal structures of complexes involving this compound. This includes studies on the structure of dinuclear complexes and their solvates (Borriello et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
acetonitrile;palladium(2+);trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H3N.2CHF3O3S.Pd/c4*1-2-3;2*2-1(3,4)8(5,6)7;/h4*1H3;2*(H,5,6,7);/q;;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRMHIBEZBOSNG-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC#N.CC#N.CC#N.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pd+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F6N4O6PdS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

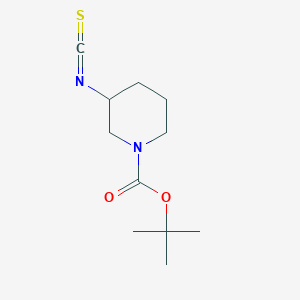
![Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2730181.png)

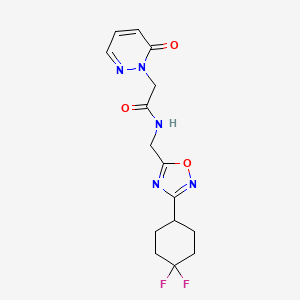
![2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2730187.png)
![tert-Butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2730188.png)

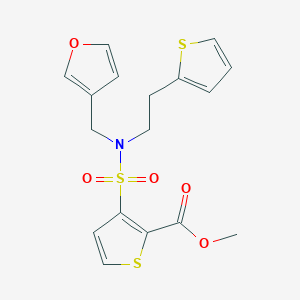
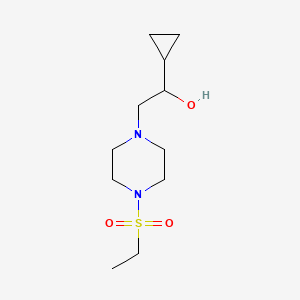
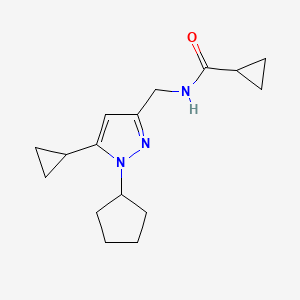
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2730196.png)
![2-[(E)-2-(4-bromophenyl)ethenyl]-4-chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2730198.png)
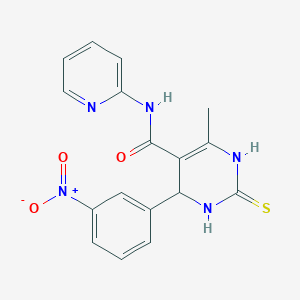
![2,4-dihydroxy-5,6-dimethyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2730202.png)